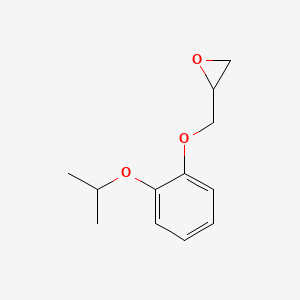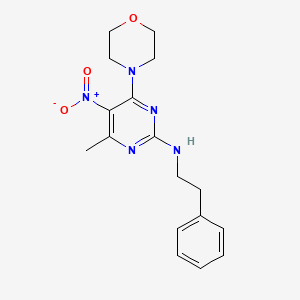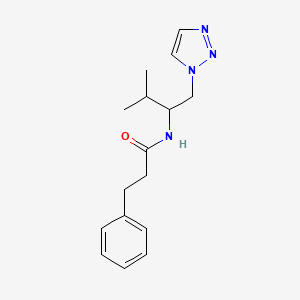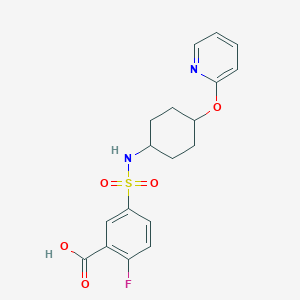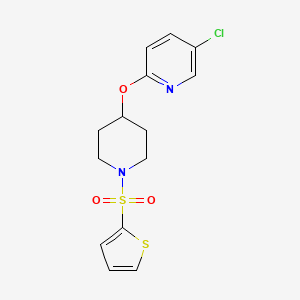
5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes . Herein we report catalytic protodeboronation of 1 , 2 and 3 alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2– homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Aplicaciones Científicas De Investigación
Insecticidal Activity
Pyridine derivatives, including those similar to the chemical structure of interest, have been studied for their insecticidal properties. A study by Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) found that certain pyridine derivatives demonstrated significant insecticidal activity, which can be relevant for agricultural applications (Bakhite et al., 2014).
Nucleophilic Displacement Studies
Research on the electronic effects of aryl and heteroaryl groups, including those related to 5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine, has been conducted to understand the kinetics of nucleophilic displacement. A study by Allen, Buckland, and Hutley (1980) explored these dynamics in various pyridine derivatives, providing insights into their chemical reactivity and potential applications in synthesis (Allen et al., 1980).
Antiosteoclast Activity
A study on related pyridine compounds by Reddy et al. (2012) demonstrated moderate to high antiosteoclast and osteoblast activity. This finding suggests potential applications in bone health and treatments related to bone diseases (Reddy et al., 2012).
CCK(1) Receptor Antagonists
Research into pyridine derivatives has also included the development of receptor antagonists. Bartolomé-Nebreda et al. (2001) investigated 5-(tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine-based compounds as potent and selective CCK(1) receptor antagonists, which could have implications in pharmaceutical research (Bartolomé-Nebreda et al., 2001).
Quantum Chemical and Molecular Dynamic Simulation Studies
In the context of corrosion science, Kaya et al. (2016) explored the properties of piperidine derivatives, closely related to the chemical of interest, in their study on the corrosion inhibition on iron. This research provides insights into the potential applications of such compounds in materials science (Kaya et al., 2016).
Propiedades
IUPAC Name |
5-chloro-2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c15-11-3-4-13(16-10-11)20-12-5-7-17(8-6-12)22(18,19)14-2-1-9-21-14/h1-4,9-10,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLXLRKTIKSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

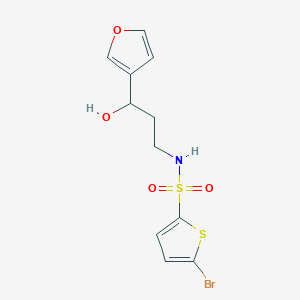
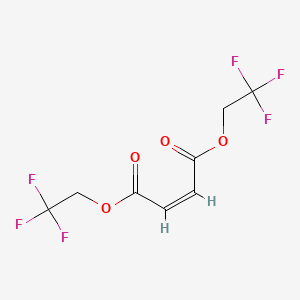
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2833633.png)
![N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2833634.png)
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B2833635.png)
![7-(4-(2-(3-Methoxyphenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833637.png)
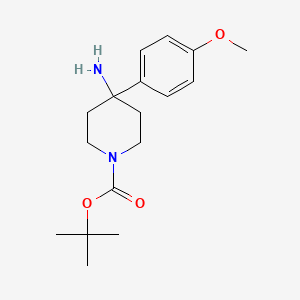
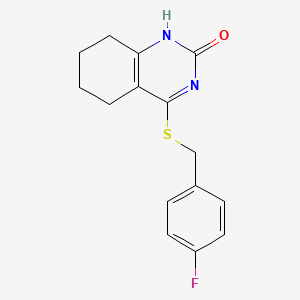
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B2833643.png)
